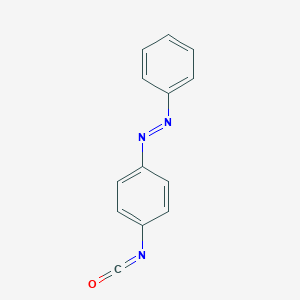

(E)-1-(4-isocyanatophenyl)-2-phenyldiazene

Description

(E)-1-(4-isocyanatophenyl)-2-phenyldiazene: is a chemical compound with the molecular formula C₁₃H₉N₃O and a molecular weight of 223.23 g/mol . . This compound is a type of aromatic diisocyanate and is widely used in various industries.

Structure

3D Structure

Properties

IUPAC Name |

(4-isocyanatophenyl)-phenyldiazene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c17-10-14-11-6-8-13(9-7-11)16-15-12-4-2-1-3-5-12/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HICXYNWIRHBSKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062079, DTXSID501043636 | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1942-61-6, 321951-62-6 | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1942-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001942616 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Isocyanatoazobenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36192 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diazene, 1-(4-isocyanatophenyl)-2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-1-(4-Isocyanatophenyl)-2-phenyldiazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501043636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 321951-62-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-1-(4-isocyanatophenyl)-2-phenyldiazene can be synthesized through several methods. One common method involves the reaction of phosgene (CAS#:75-44-5) with aniline yellow (CAS#:60-09-3) . The reaction typically requires controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of triphosgene (CAS#:32315-10-9) as a safer alternative to phosgene . This method is preferred due to its reduced toxicity and ease of handling.

Chemical Reactions Analysis

Types of Reactions: (E)-1-(4-isocyanatophenyl)-2-phenyldiazene undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include and .

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include and .

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include and .

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

Oxidation: Formation of or .

Reduction: Formation of or .

Substitution: Formation of .

Scientific Research Applications

(E)-1-(4-isocyanatophenyl)-2-phenyldiazene has a wide range of applications in scientific research, including:

Chemistry:

- Used as a precursor in the synthesis of various organic compounds.

- Employed in the study of reaction mechanisms and kinetics.

Biology:

- Utilized in the development of biochemical assays and diagnostic tests.

- Investigated for its potential role in enzyme inhibition and protein modification.

Medicine:

- Explored for its potential use in drug delivery systems.

- Studied for its effects on cellular pathways and molecular targets.

Industry:

- Widely used in the production of polyurethanes , which are essential in the manufacture of foams, coatings, adhesives, and elastomers.

- Employed in the production of insulation materials and sealants .

Mechanism of Action

The mechanism of action of (E)-1-(4-isocyanatophenyl)-2-phenyldiazene involves its interaction with various molecular targets and pathways. It primarily acts as a cross-linking agent in the formation of polyurethanes. The compound reacts with polyols to form urethane linkages , resulting in the formation of a three-dimensional polymer network. This cross-linking process enhances the mechanical properties and stability of the resulting material.

Comparison with Similar Compounds

(E)-1-(4-isocyanatophenyl)-2-phenyldiazene can be compared with other similar compounds, such as:

Toluene diisocyanate (TDI): Another aromatic diisocyanate used in the production of polyurethanes. TDI is more volatile and toxic compared to this compound.

Hexamethylene diisocyanate (HDI): An aliphatic diisocyanate used in the production of polyurethanes. HDI provides better UV resistance and is less toxic than aromatic diisocyanates.

Isophorone diisocyanate (IPDI): An aliphatic diisocyanate used in the production of polyurethanes. IPDI offers a balance between flexibility and hardness in the resulting material.

This compound is unique due to its specific molecular structure, which provides distinct properties such as high reactivity and the ability to form stable polymer networks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.